3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone
Description
3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone is a propiophenone derivative featuring a 3,4-dimethylphenyl group at the 3-position and a fluorine atom at the 3'-position of the aromatic ring. Propiophenones are ketones with a phenyl group attached to a three-carbon chain, widely utilized as intermediates in pharmaceuticals, agrochemicals, and organic synthesis. The methyl substituents on the aromatic ring enhance steric bulk and electron-donating effects, while the fluorine atom introduces electron-withdrawing properties, influencing reactivity and physicochemical behavior.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJWTKPPBNXXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644841 | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-26-5 | |
| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products can include carboxylic acids or aldehydes.
Reduction: The major product is typically the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Biological Applications
The compound exhibits significant potential in medicinal chemistry due to its biological activities:
- Antimicrobial Properties : Research indicates that 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone demonstrates antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression. For instance, it may inhibit the activity of protein kinases that are crucial for tumor growth.
- Mechanism of Action : The compound's biological activity likely stems from its ability to bind to specific targets within cells, modulating their function. This interaction could lead to apoptosis in cancer cells or inhibition of bacterial growth.
Industrial Applications
Beyond its biological significance, 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone finds utility in various industrial applications:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization and derivatization in chemical reactions.
- Material Science : The compound's properties make it suitable for developing specialty chemicals and materials. Its incorporation into polymers or coatings can impart desirable characteristics such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to increased biological activity. The presence of the methyl groups can also influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Effects
Key structural analogs include halogenated derivatives with variations in substituent type, position, and molecular geometry:
Table 1: Structural Comparison of Propiophenone Derivatives
*Hypothetical compound inferred from analogs; †Calculated based on substituents.
Key Observations:
- Substituent Position: The 3,4-dimethylphenyl group in the target compound vs. 2,3-dimethylphenyl in alters steric hindrance and electronic effects.
- Halogen Effects: Fluorine (electronegative, small) vs. chlorine/bromine (larger, polarizable):
Table 2: Physicochemical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | Purity (%) |
|---|---|---|---|
| 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone | 1.177 | 420.4 | - |
| 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | - | - | 97.0 |
Analysis:
Research Findings and Implications
- Substituent-Driven Property Modulation: The position and type of substituents critically determine solubility, reactivity, and thermal stability. For instance, 3,4-dimethyl groups in vs. 2,3-dimethyl in significantly alter steric profiles .
Biological Activity
3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone is a synthetic compound known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.
The synthesis of this compound typically employs the Friedel-Crafts acylation reaction , utilizing an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. This method is efficient for producing high-purity compounds suitable for biological testing.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 898779-26-5
- Molecular Formula : C₁₅H₁₅F₁O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom enhances the compound's binding affinity to specific receptors or enzymes, which can lead to increased biological activity. The methyl groups on the phenyl ring influence the compound's lipophilicity, affecting its pharmacokinetic properties and cellular uptake .
Biological Activities
The compound exhibits several notable biological activities:
1. Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, which is crucial in drug development. For instance, it has been studied for its potential as an inhibitor of kinases involved in cancer progression.
2. Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy can be influenced by structural modifications; for example, the presence of fluorine and methyl groups enhances its activity against resistant strains of bacteria .
3. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in cancer cell lines. It demonstrated significant cytotoxic effects, indicating potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study published in PMC demonstrated that derivatives of this compound showed improved potency against cancer cell lines compared to their parent compounds. The IC50 values indicated a strong correlation between structural features and biological activity .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial activity against drug-resistant strains, with MIC values indicating effectiveness comparable to standard antibiotics .
- Enzyme Interaction Studies : In research focusing on enzyme interactions, it was found that modifications to the fluorine and methyl groups could significantly alter binding affinities and inhibition rates against specific targets .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
